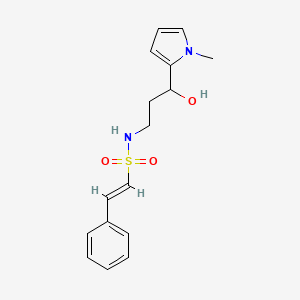![molecular formula C13H15F3N4O2 B2767228 3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2379997-41-6](/img/structure/B2767228.png)
3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group, a pyrrolidine ring, and an oxazolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with a suitable pyrrolidine derivative under controlled conditions. The oxazolidinone ring is then introduced through a cyclization reaction involving an appropriate precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the oxazolidinone ring is particularly interesting due to its known antibacterial properties .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the ribosomal subunit .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-4-fluoro-N-{[methyl(1-methylethyl)amino]sulfonyl}benzamide
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl derivatives
Uniqueness
Compared to similar compounds, 3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one stands out due to its unique combination of a pyrimidine ring, a pyrrolidine ring, and an oxazolidinone moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
3-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O2/c1-8-17-10(13(14,15)16)6-11(18-8)19-3-2-9(7-19)20-4-5-22-12(20)21/h6,9H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYOCTUHSUBUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(C2)N3CCOC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2767145.png)
![3-Cyclopropyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2767147.png)
![1-(5-Chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(4-oxo-4,5-dihydrothiazol-2-yl)urea](/img/new.no-structure.jpg)


![ethyl 4-(2-{[4-(3-methylphenyl)-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2767153.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide](/img/structure/B2767155.png)

methyl}pyridine-4-carboxamide](/img/structure/B2767158.png)
![(6-Chloropyridin-3-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2767160.png)
![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl 3-chloro-5-(trifluoromethyl)-2-pyridinyl sulfide](/img/structure/B2767161.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B2767165.png)

